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molecular formula C6H7NaO3 B095394 Sodium 3,4-dihydro-2H-pyran-2-carboxylate CAS No. 16698-52-5

Sodium 3,4-dihydro-2H-pyran-2-carboxylate

Cat. No. B095394
M. Wt: 128.13 g/mol
InChI Key: QLCKHRQGBNMBPB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04677190

Procedure details

The synthesis of 2,5-dioxabicyclo[2.2.2]octan-3 one was achieved through a three step reaction sequence as illustrated below: ##STR3## Sodium 3,4-dihydro-2H-Pyran-2-carboxylate was esterified with ethyl iodide in dimethylformamide to afford ethyl 3,4-dihydro-2H-pyran-2-carboxylate. Subsequent hydroboration with a borane solution in tetrahydropyran at 0° C., followed by oxidation with a sodium dichromate-sulfuric acid aqueous solution and subsequent treatment with sodium hydrogen sulfite gave ethyl 5-hydroxytetrahydropyran-2-carboxylate as a stereoisomer mixture. The hydroxytetrahydropyran ester was heated in a dilute solution in the presence of a catalytic amount of p-toluenesulfonic acid, any ethyl alcohol being liberated was removed through a Soxhlet extractor containing type 5A molecular sieves. Column chromatographic separation of the reaction products and subsequent repeated recrystallization gave the bicyclic lactone as colorless crystals; the overall yield was approximately 20%.
Name
2,5-dioxabicyclo[2.2.2]octan-3 one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:8][CH2:7][CH:4]([O:5][CH2:6]1)[C:3](=[O:9])[O:2]2.O1C=CC[CH2:12][CH:11]1C([O-])=O.[Na+].C(I)C>CN(C)C=O>[O:5]1[CH:6]=[CH:1][CH2:8][CH2:7][CH:4]1[C:3]([O:2][CH2:11][CH3:12])=[O:9] |f:1.2|

Inputs

Step One
Name
2,5-dioxabicyclo[2.2.2]octan-3 one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12OC(C(OC1)CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCC=C1)C(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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